molecular formula C8H11N3 B12441943 3-Pyridin-3-YL-propionamidine CAS No. 887578-73-6

3-Pyridin-3-YL-propionamidine

Cat. No.: B12441943
CAS No.: 887578-73-6
M. Wt: 149.19 g/mol
InChI Key: YVPZIIBZBFAAGC-UHFFFAOYSA-N
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Description

3-Pyridin-3-YL-propionamidine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a propionamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-3-YL-propionamidine can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with an appropriate amidine reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-3-YL-propionamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-Pyridin-3-YL-propionamidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 3-Pyridin-3-YL-propionamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinepropionic acid
  • N-(Pyridin-2-yl)amides
  • 3-Bromoimidazo[1,2-a]pyridines

Comparison

Compared to similar compounds, 3-Pyridin-3-YL-propionamidine exhibits unique properties due to the presence of the propionamidine group. This functional group enhances its reactivity and potential for forming diverse derivatives. Additionally, its specific binding affinity to certain molecular targets sets it apart from other pyridine derivatives, making it a valuable compound for research and development.

Properties

CAS No.

887578-73-6

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

3-pyridin-3-ylpropanimidamide

InChI

InChI=1S/C8H11N3/c9-8(10)4-3-7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H3,9,10)

InChI Key

YVPZIIBZBFAAGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC(=N)N

Origin of Product

United States

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